MCPA-sodium

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

INSOL IN CARBON DISULFIDE; SOLUBILITY (G/100 ML): ETHER 77, ETHANOL 153, N-HEPTANE 0.5, TOLUENE 6.2, XYLENE 4.9

SOL IN CARBON TETRACHLORIDE

Free acid insol in water but sodium and amine salts are soluble

Sol in benzene

For more Solubility (Complete) data for 2-METHYL-4-CHLOROPHENOXYACETIC ACID (6 total), please visit the HSDB record page.

Solubility in water: none

Synonyms

Canonical SMILES

Isomeric SMILES

Mode of Action:

MCPA-sodium, also known as sodium salt of 2-methyl-4-chlorophenoxyacetic acid, is a selective herbicide belonging to the phenoxycarboxylic acid class. Its herbicidal activity stems from its ability to disrupt auxin, a crucial plant hormone responsible for growth and development. MCPA-sodium mimics auxin, leading to uncontrolled cell division and ultimately causing plant death Source: [Food and Agriculture Organization of the United Nations].

Environmental Fate and Behavior:

Understanding the environmental fate of MCPA-sodium is crucial for assessing its potential ecological risks. Research has shown that MCPA-sodium is readily broken down by microbes in soil and water, with a half-life (time taken for its concentration to decrease by half) ranging from a few days to several weeks Source: [Environmental Protection Agency: ]. However, factors like soil type, moisture, and temperature can influence its persistence Source: [Environmental Protection Agency: ].

Ecotoxicology:

Research on the ecotoxicology of MCPA-sodium is essential for evaluating its potential impact on non-target organisms. Studies have shown that MCPA-sodium can be toxic to various plant and animal species, including terrestrial plants, aquatic invertebrates, and certain bird species Source: [Environmental Protection Agency: ]. The extent of toxicity varies depending on the species, exposure level, and environmental conditions Source: [Food and Agriculture Organization of the United Nations].

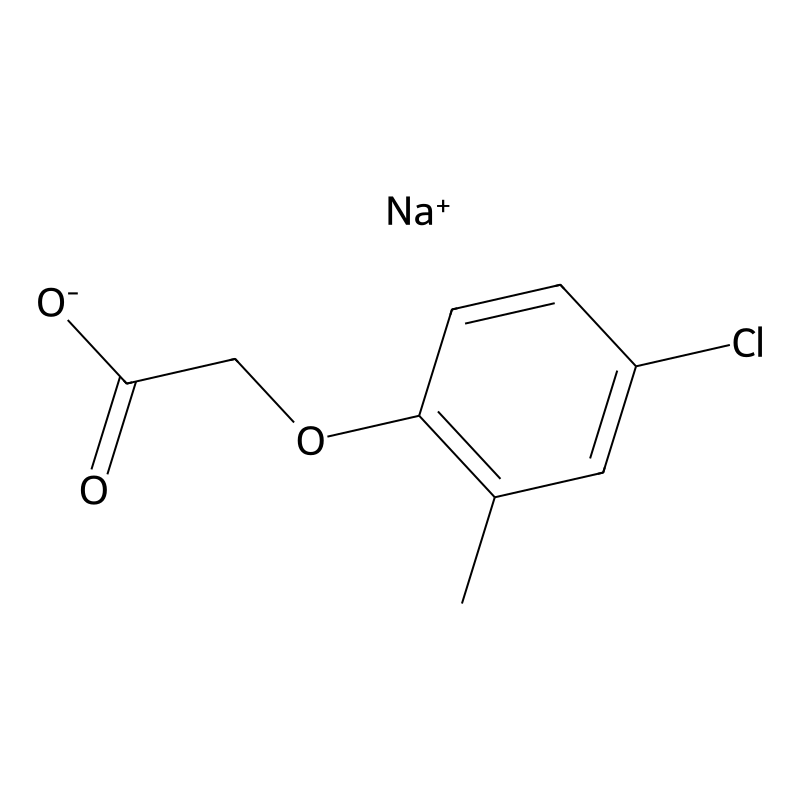

Molecular Structure Analysis

MCPA-sodium has a characteristic structure with several key features:

Aromatic Ring

The core structure is a benzene ring with a chlorine atom at position 4. This aromatic ring provides stability and facilitates interaction with plant enzymes [].

Carboxylic Acid Group

A carboxylic acid group (COOH) is attached to the aromatic ring at position 2. This group contributes to the acidic nature of MCPA-sodium and its interaction with water for solubility [].

Methyl Group

A methyl group (CH3) is present on the second carbon atom of the aromatic ring. This methyl group influences the selectivity of MCPA-sodium towards specific plants [].

Sodium Cation

The sodium cation (Na+) replaces a hydrogen atom in the carboxylic acid group, forming a salt. This increases the water solubility of the compound compared to the parent acid (MCPA) [].

Chemical Reactions Analysis

Synthesis

MCPA-sodium is typically synthesized through the reaction of MCPA with sodium hydroxide (NaOH).

Decomposition

MCPA-sodium can decompose under high temperatures or strong acidic/basic conditions. The exact products depend on the severity of the conditions.

Other Relevant Reactions

MCPA-sodium acts as a weak acid in water, releasing hydrogen ions (H+) that can interact with other compounds.

Physical And Chemical Properties Analysis

MCPA-sodium mimics the natural plant hormone auxin, leading to uncontrolled cell division and growth abnormalities in broadleaf weeds. This disrupts essential plant processes and ultimately leads to the death of the weed. The specific selectivity of MCPA-sodium for broadleaf weeds compared to certain grasses is not fully understood, but it's likely due to differences in how these plants metabolize the compound [].

MCPA-sodium is considered moderately toxic with an oral LD50 (lethal dose for 50% of test population) of 1000-5000 mg/kg in rats. It's a skin, eye, and respiratory irritant. Exposure can cause nausea, vomiting, and dizziness.

Here are some safety precautions to consider when handling MCPA-sodium:

- Wear appropriate personal protective equipment (PPE) including gloves, eye protection, and long sleeves.

- Avoid contact with skin, eyes, and clothing.

- Do not breathe in dust or spray.

- Wash hands thoroughly after handling the product.

- Store in a cool, dry place away from heat and open flames.

Physical Description

WHITE CRYSTALLINE POWDER WITH CHARACTERISTIC ODOUR.

Color/Form

Plates from benzene or toluene

White crystalline solid (pure compd)

Colorless crystalline solid (pure)

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Density

Relative density (water = 1): 1.3

Decomposition

WHEN HEATED TO DECOMP, IT EMITS TOXIC FUMES OF /HYDROGEN CHLORIDE/.

Melting Point

Melting point: 115-117 °C /technical grade MCPA/

113-119 °C

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

5.90X10-6 mm Hg

Vapor pressure, Pa at 20 °C: (negligible)

Pictograms

Irritant;Environmental Hazard

Impurities

Other CAS

Absorption Distribution and Excretion

(14)C MCPA ... INJECTED IV INTO PREGNANT MICE, WHICH WERE THEN STUDIED BY AUTORADIOGRAPHY AT INTERVALS OF 5 MIN TO 72 HR. DISTRIBUTION PATTERN WAS CHARACTERIZED BY HIGH CONCN IN BLOOD UP TO 4 HR & ACCUMULATION IN VISCERAL YOLK SAC EPITHELIUM UP TO 24 HR AFTER INJECTION. RADIOACTIVE SUBSTANCE PASSED THE PLACENTA, BUT FETAL TISSUES NEVER REACHED CONCN OF THE MATERNAL TISSUES. RADIOACTIVITY WAS ELIMINATED FROM FETUSES & MOTHERS BY 24 HR AFTER INJECTION.

WHEN ADMINISTERED TO RATS BY STOMACH TUBE, THE HIGHEST CONCENTRATIONS OF (14)C MCPA IN THE TISSUES WAS REACHED IN 2-8 HR & THEN DECLINED RAPIDLY. DURING THE FIRST 24 HOURS 92.3% OF THE DOSE WAS DISCOVERED IN URINE & 6.8% IN THE FECES.

ABOUT 50% OF THE TOTAL DOSE WAS DETECTED IN URINE OF 4 VOLUNTEERS WITHIN 48 HR AFTER EACH INGESTED 5 MG OF MCPA. FIVE DAYS AFTER INGESTION, THE CONCENTRATION IN THE URINE WAS BELOW THE DETECTABLE LEVEL OF 0.02 PPM.

For more Absorption, Distribution and Excretion (Complete) data for 2-METHYL-4-CHLOROPHENOXYACETIC ACID (8 total), please visit the HSDB record page.

Metabolism Metabolites

... 2-METHYL-4-CHLOROPHENOL WAS DETECTED IN MILK OF DAIRY COWS & IN KIDNEYS OF SHEEP & CATTLE.

ARTHROBACTER SP AND FLAVOBACTERIUM PEREGRINUM DEGRADED MCPA TO 4-CHLORO-2-METHYLPHENOL. FLAVOBACTERIUM FURTHER OXIDIZED PHENOL TO RELEASE ALL CHLORIDE. ASPERGILLUS NIGER VAN TIEGH ALSO METABOLIZED MCPA TO 4-CHLORO-2-METHYL-5-HYDROXYPHENOXYACETIC ACID.

... GRAM-NEGATIVE SOIL BACTERIUM METABOLIZED MCPA TO 5-CHLORO-O-CRESOL, A COMPOUND BELIEVED TO BE 6-HYDROXY-MCPA & ALPHA-METHYL-GAMMA-CARBOXYMETHYLENE-DELTA ALPHA-BUTENOLIDE.

For more Metabolism/Metabolites (Complete) data for 2-METHYL-4-CHLOROPHENOXYACETIC ACID (6 total), please visit the HSDB record page.

CDDs are absorbed through oral, inhalation, and dermal routes of exposure. CDDs are carried in the plasma by serum lipids and lipoproteins, distributing mainly to the liver and adipose tissue. CDDs are very slowly metabolized by the microsomal monooxygenase system to polar metabolites that can undergo conjugation with glucuronic acid and glutathione. They may increase the rate of their own metabolism by inducing CDDs induce both phase I and phase II enzymes. The major routes of excretion of CDDs are the bile and the feces, though smaller amounts are excreted in the urine and via lactation. (L177)

Associated Chemicals

Wikipedia

Use Classification

Herbicides, Transformation products

Environmental transformation -> Pesticides (parent, predecessor)

Environmental transformation -> Pesticide transformation products (metabolite, successor)

Methods of Manufacturing

Ethylmercaptan + 2-methyl-4-chlorophenoxyacetic acid (thioesterification)

General Manufacturing Information

TP - indicates a substance that is the subject of a proposed TSCA section 4 test rule.

Avoid spray drifts onto susceptible plants such as grapes, tomatoes, & cotton.

SELECTIVE FOLIAGE BROADLEAF KILLER, SIMILAR TO 2,4-D. MORE SELECTIVE THAN 2,4-D @ EQUAL RATES ON CEREALS, LEGUMES & FLAX. APPLICATION METHODS: AERIAL & GROUND APPLICATION; LOW-VOLUME SPRAY. RATES: USED @ RATES FROM 0.12 TO 1 LB AI/ACRE. USUAL CARRIER: WATER 2 TO 30 GAL/ACRE.

... Herbicide absorbed by the leaves and roots, with translocation. Concentrates in the meristematic regions, where it inhibits growth.

/MCPA/ is a systemic hormone-type selective herbicide.

For more General Manufacturing Information (Complete) data for 2-METHYL-4-CHLOROPHENOXYACETIC ACID (6 total), please visit the HSDB record page.

Analytic Laboratory Methods

APPLICABLE TO DETERMINATION OF 2-METHYL-4-CHLOROPHENOXYACETIC ACID IN MUNICIPAL & INDUSTRIAL DISCHARGES BY GC USING ECD OR HALIDE DETECTOR.

HPLC PROCEDURE ALLOWING DIRECT SIMULTANEOUS SEPARATION & DETECTION OF HERBICIDES USED IN RICE CULTIVATION. DETECTION LIMITS OF 0.01-0.03 PPM.

DETERMINATION OF THE PESTICIDES MCPA BY LOW TEMPERATURE PHOSPHORIMETRY, MINIMUM DETECTABLE AMT WAS 0.2 PPM, WITH RANGE OF O.5-50 PPM.

For more Analytic Laboratory Methods (Complete) data for 2-METHYL-4-CHLOROPHENOXYACETIC ACID (8 total), please visit the HSDB record page.

Clinical Laboratory Methods

Storage Conditions

Do not transport or store near fertilizers, seeds, insecticides, or fungicides.

Interactions

Stability Shelf Life

The acid is chemically very stable.

Amine salt stable indefinitely. Ester stability depends upon formulations.